4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole
CAS No.: 1086836-82-9
Cat. No.: VC2919382
Molecular Formula: C6H3BrClN3
Molecular Weight: 232.46 g/mol
* For research use only. Not for human or veterinary use.
![4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole - 1086836-82-9](/images/structure/VC2919382.png)
Specification
CAS No. | 1086836-82-9 |
---|---|
Molecular Formula | C6H3BrClN3 |
Molecular Weight | 232.46 g/mol |
IUPAC Name | 4-bromo-6-chloro-2H-benzotriazole |
Standard InChI | InChI=1S/C6H3BrClN3/c7-4-1-3(8)2-5-6(4)10-11-9-5/h1-2H,(H,9,10,11) |
Standard InChI Key | UGPWZFADLQDFPP-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C2=NNN=C21)Br)Cl |
Canonical SMILES | C1=C(C=C(C2=NNN=C21)Br)Cl |
Introduction
Structural Characteristics and Properties
Molecular Structure
4-Bromo-6-chloro-2H-benzo[d] triazole features a fused ring system comprising a benzene ring attached to a 1,2,3-triazole ring. The benzene portion is substituted with a bromine atom at position 4 and a chlorine atom at position 6. The molecular weight of this compound is 232.46 g/mol .
The structure can be further defined using chemical identifiers:
Table 1: Physical and Chemical Properties of 4-Bromo-6-chloro-2H-benzo[d] triazole
Tautomerism in Benzotriazole Systems
An important structural feature of benzotriazoles is their ability to exist in tautomeric forms. The 1H- and 2H-1,2,3-triazoles are aromatic and exist in equilibrium with each other in solution as well as in the gas phase . In the 2H form of 4-Bromo-6-chloro-2H-benzo[d] triazole, the hydrogen atom is located on the middle nitrogen (N-2) of the triazole ring.
This tautomerism can significantly influence the compound's physical properties, reactivity, and behavior in various chemical reactions. The specific 2H tautomeric form may exhibit different electronic distribution and hydrogen bonding capabilities compared to the 1H form, which could affect its potential applications and chemical behavior.
Synthetic Approaches
Regioselective Halogenation
For the preparation of halogenated benzotriazoles like 4-Bromo-6-chloro-2H-benzo[d] triazole, regioselective halogenation represents a crucial synthetic strategy. As indicated in research by Alabugin et al., regioselective halogenation of 2-substituted-1,2,3-triazoles via sp2 carbon has been developed .
A potential synthetic route might involve:
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Synthesis of the benzotriazole core structure
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Regioselective introduction of bromine at position 4
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Subsequent regioselective chlorination at position 6
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Alternatively, starting from a suitably substituted precursor with pre-installed halogen atoms
Detailed synthetic procedures specifically for 4-Bromo-6-chloro-2H-benzo[d] triazole would require experimental validation and optimization of reaction conditions.
Spectroscopic and Analytical Characterization
Other Analytical Methods
Mass spectrometry would be valuable for confirming the molecular weight of 232.46 g/mol and would show characteristic isotope patterns due to the presence of both bromine and chlorine. Infrared spectroscopy would reveal characteristic bands for the N-H stretching, aromatic C-H stretching, and ring vibrations typical of benzotriazole structures.
X-ray crystallography would provide definitive confirmation of the three-dimensional structure, including the exact positions of the bromine and chlorine atoms and the tautomeric form present in the solid state.
Comparative Analysis with Related Compounds
Structural Analogues
Several structurally related halogenated benzotriazoles and similar compounds have been described in the literature, allowing for comparative analysis.
Table 2: Comparison of 4-Bromo-6-chloro-2H-benzo[d] triazole with Related Compounds
The comparison reveals that subtle structural differences, such as the position of halogen atoms or the tautomeric form, can significantly impact the chemical properties and potential applications of these compounds. The molecular weight similarities between some of these compounds highlight the importance of precise structural characterization for correct identification.
Electronic and Steric Effects
The specific arrangement of bromine at position 4 and chlorine at position 6 in 4-Bromo-6-chloro-2H-benzo[d] triazole would produce distinct electronic and steric effects compared to its structural analogues. The bromine atom, being larger than chlorine, would contribute different steric effects, while both halogens would influence the electronic distribution within the molecule.
These electronic and steric effects could significantly impact the compound's reactivity patterns, particularly in contexts such as:
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Metal-catalyzed coupling reactions
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Nucleophilic or electrophilic substitution reactions
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Coordination to metal centers
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Interactions with biological targets
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